![molecular formula C14H13NO2 B14162827 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol CAS No. 3946-40-5](/img/structure/B14162827.png)
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is a Schiff base compound derived from the condensation of salicylaldehyde and aniline. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol typically involves the condensation reaction between salicylaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniformity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acetic anhydride (for esterification) or alkyl halides (for etherification) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Esters or ethers, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metalloenzymes, such as urease, by binding to the active site and preventing substrate access . The Schiff base structure also allows for interactions with biological membranes, enhancing its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: Similar Schiff base with antimicrobial properties.
2-{[(2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol: Another Schiff base with urease inhibitory activity.
Uniqueness
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is unique due to its specific structure, which allows for versatile chemical reactivity and strong metal chelation properties. This makes it particularly effective in applications requiring metal ion coordination and enzyme inhibition.
Eigenschaften
CAS-Nummer |
3946-40-5 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-[[(2-hydroxyphenyl)methylideneamino]methyl]phenol |
InChI |
InChI=1S/C14H13NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-9,16-17H,10H2 |
InChI-Schlüssel |
UASXFKHZBZLKLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=CC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
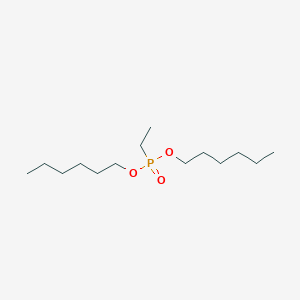
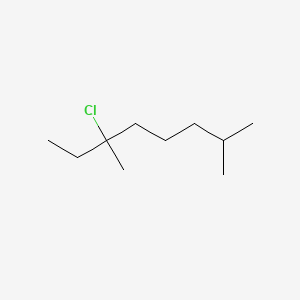
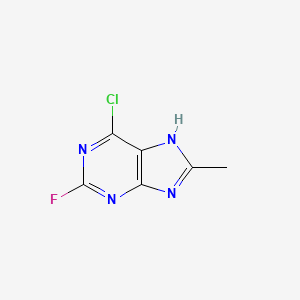
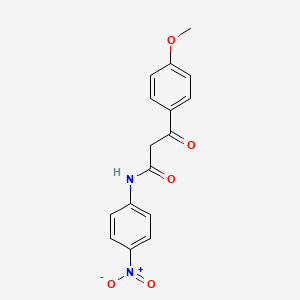

![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
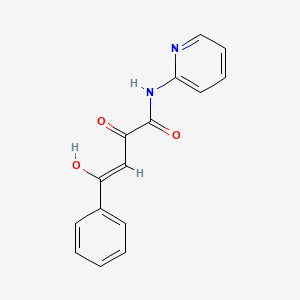
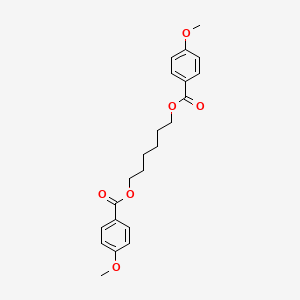
![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
